Benzolsulfin säure

Übersicht

Beschreibung

Synthesis Analysis

Benzeneseleninic acid and its derivatives are synthesized through various chemical reactions. One method involves the mass spectral investigations of benzeneseleninic acid and diphenyl diselenide, highlighting the fragmentation patterns and absence of a molecular-ion peak for benzeneseleninic acid, indicating a complex synthesis process (Benedetti, Preti, Tosi, & Zannini, 1980). Another approach is the Brønsted acid catalyzed and iodine-promoted tandem cyclization of 5,2-enyn-1-ones, which selectively synthesizes highly substituted benzene derivatives (Yang, Qiu, Ji, Niu, Ali, & Liang, 2012).

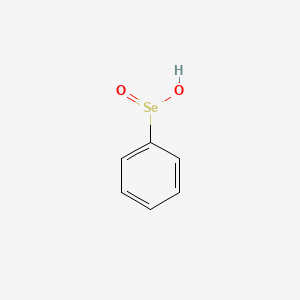

Molecular Structure Analysis

The molecular structure of benzeneseleninic acid is characterized by its unique selenium-containing functional group. Mass spectral studies provide insights into the fragmentation patterns and ion profiles, which are crucial for understanding the molecular structure and behavior of benzeneseleninic acid under different conditions (Benedetti, Preti, Tosi, & Zannini, 1980).

Chemical Reactions and Properties

Benzeneseleninic acid reacts with aromatic sulfinic acids, producing arenesulfonate salts and Se-phenyl areneselenosulfonate as final products, demonstrating its oxidative capabilities (Gancarz & Kice, 1980). Furthermore, its oxidation reactions with phenols lead to the formation of para-quinones and ortho-quinones, depending on the oxidant used, highlighting the acid's versatility in organic synthesis (Barton, Finet, & Thomas, 1988).

Physical Properties Analysis

While specific studies focusing on the physical properties of benzeneseleninic acid were not identified in this search, understanding its physical properties such as melting point, boiling point, and solubility can be derived from its molecular structure and the nature of selenium-containing compounds. These properties are crucial for handling and applying benzeneseleninic acid in laboratory and industrial settings.

Chemical Properties Analysis

The chemical properties of benzeneseleninic acid, such as its reactivity with different chemical groups and its role as an oxidant, are well-documented. Its ability to oxidize sulfinic acids and phenols, and the subsequent formation of various organic compounds, underscores its significant potential in organic synthesis and modifications (Gancarz & Kice, 1980; Barton, Finet, & Thomas, 1988).

Wissenschaftliche Forschungsanwendungen

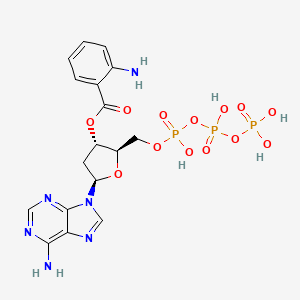

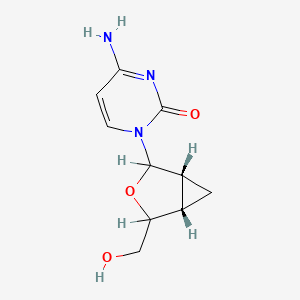

Photokatalysierte Hydroxyselenierung von Styrolen

Benzolsulfin säure wurde in einem neuen, sichtlichtvermittelten Protokoll für die regioselektive β-Hydroxyselenierung von Olefinen eingesetzt {svg_1}. Dieser Prozess beinhaltet die Umwandlung von this compound in selenbasierte Radikalspezies unter sichtlichtbedingten Bedingungen {svg_2}. Das photokatalytisch gebildete PhSe•-Radikal kann direkt mit ungesättigten Substraten, einschließlich Alkenen, reagieren, um eine neue C–Se-Bindung und ein kohlenstoffzentriertes Radikalzwischenprodukt zu erhalten {svg_3}.

Produktion von β-Hydroxyselanyl-Verbindungen

Die durch den oben genannten Prozess erzeugten β-Hydroxyselanyl-Verbindungen haben wichtige biologische Aktivitäten gezeigt {svg_4}. Sie dienen als wertvolle Strukturfunktionen und erscheinen in einer Vielzahl von Arzneimittelkandidaten, biologisch aktiven Verbindungen und fortschrittlichen organischen synthetischen Materialien {svg_5}.

Synthese von Naturprodukten

β-Hydroxyselanyl-Derivate wurden als wichtige Synthesezwischenprodukte für die Herstellung von Naturprodukten wie Pancratistatin {svg_6}, Sphingosin {svg_7} und Schweinfurthin B {svg_8} verwendet.

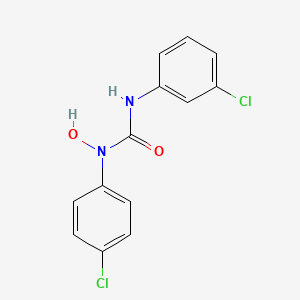

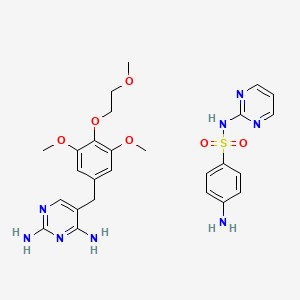

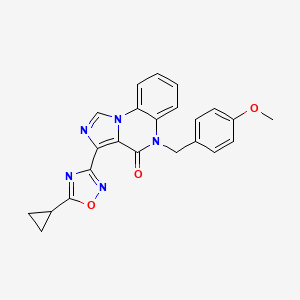

Produktion von Glutathionperoxidase (GPx)-Mimetika

This compound Salze wurden als potente GPx-Mimetika mit antioxidativer und Antikrebsaktivität synthetisiert {svg_9}. Diese Verbindungen sind in der Lage, die Konzentration von reaktiven Sauerstoffspezies (ROS) zu modulieren, was oxidativen Stress in normalen Zellen verhindert oder die ROS-Bildung in Krebszellen induziert, was zu Apoptose führt {svg_10}.

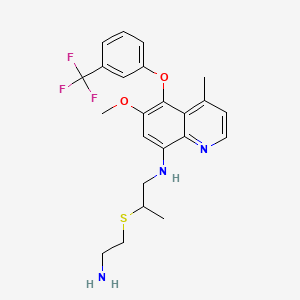

Antioxidative Aktivität

Die Arensulfin säure Salze waren deutlich bessere Peroxidfänger als analoge Säuren und das bekannte Organoselen-Antioxidans Ebselen {svg_11}. Die höchste Aktivität wurde für das Kaliumsalz der 2-(N-Ethylcarboxyamido)this compound beobachtet {svg_12}.

Antikrebsaktivität

Das Kaliumsalz der 2-(N-Cyclohexylcarboxyamido)this compound und die 2-(N-Ethylcarboxyamido)this compound haben starke zytotoxische Wirkungen gegen Brustkrebs (MCF-7) und humane Promyelozytenleukämie (HL-60)-Zelllinien gezeigt {svg_13}.

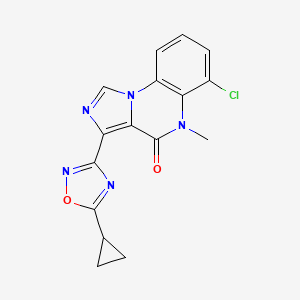

Katalysator bei der Oxidation von Sulfiden

This compound wurde als Katalysator bei der Oxidation von Sulfiden zu Sulfoxiden verwendet {svg_14}.

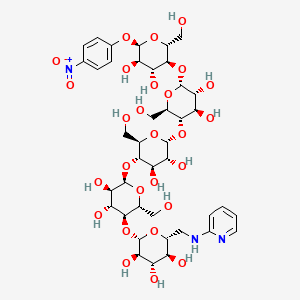

Herstellung von fortschrittlichen organischen synthetischen Materialien

β-Hydroxyselenide wurden reibungslos als Substrat verwendet, um Zugang zu Allylalkoholen {svg_15}, Olefinen {svg_16}, Bromhydrinen {svg_17} und sauerstoffhaltigen Heterocyclen {svg_18} zu erhalten.

Wirkmechanismus

Target of Action

Benzeneseleninic acid (BSA) primarily targets sulfhydryl groups in peptides . It plays a crucial role in the synthesis of multi-cyclic peptides constrained by multiple disulfide bonds and thioether bridges . These peptides are known to enhance the biological and pharmaceutical activities of peptide drugs .

Mode of Action

BSA acts as both an oxidant and a deprotecting reagent . Disulfide bonds in peptides can be formed by direct oxidation of two sulfhydryl groups by BSA in neutral media or via two concerted steps, namely deprotecting two acetamidomethyl (Acm) groups and oxidation by BSA in acidic media . This dual functionality allows BSA to facilitate the synthesis of complex peptides.

Biochemical Pathways

The primary biochemical pathway influenced by BSA involves the formation of disulfide bonds and thioether bridges in peptides . The formation of these bonds is critical for the structural stability and function of many peptides. BSA’s role as an oxidant and deprotecting reagent enables the formation of these bonds, thereby influencing the peptide’s biological and pharmaceutical activities .

Result of Action

The action of BSA results in the formation of multi-cyclic peptides with multiple disulfide bonds and thioether bridges . These peptides have enhanced biological and pharmaceutical activities .

Action Environment

The action of BSA is influenced by the pH of the environment. In neutral media, BSA can directly oxidize two sulfhydryl groups to form disulfide bonds . In acidic media, BSA can deprotect two Acm groups and then oxidize them . Therefore, the pH of the environment plays a crucial role in determining the mode of action of BSA.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

benzeneseleninic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2Se/c7-9(8)6-4-2-1-3-5-6/h1-5H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHKGDVGLJJAMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Se](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220238 | |

| Record name | Benzeneseleninic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6996-92-5 | |

| Record name | Benzeneseleninic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6996-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneseleninic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006996925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneseleninic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Seleninobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

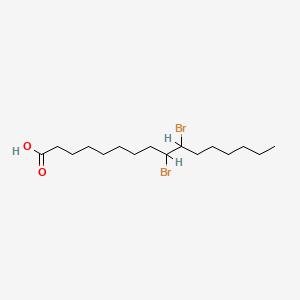

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1205790.png)